1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes an imidazole ring, a pyrazole ring, and a pyridine ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step reactions. The process begins with the preparation of the core heterocyclic rings, followed by the introduction of the sulfonamide group. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazole and pyrazole rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution.
Sulfonation: Addition of the sulfonamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-carboxamide
- 1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-thiol
Uniqueness
1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-12(2)22-10-16(18-11-22)25(23,24)19-9-14-7-15(20-21(14)3)13-5-4-6-17-8-13/h4-8,10-12,19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSKKTDOQVRZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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